HDAC8 Enzymatic Potency Comparison: NCC-149 vs. PCI-34051
NCC-149 inhibits recombinant HDAC8 with an in vitro IC50 of 70 nM, which is approximately sevenfold less potent than the alternative HDAC8-selective probe PCI-34051 (IC50 = 10 nM) [1]. This potency differential is biochemically significant and dictates distinct experimental concentration ranges: achieving comparable target engagement with NCC-149 requires approximately 7× higher compound concentration than PCI-34051 under identical assay conditions. Researchers selecting between these probes must account for this potency gap when designing dose-response studies, as compound concentrations that saturate HDAC8 with PCI-34051 (e.g., 100 nM) yield sub-maximal inhibition with NCC-149. The difference arises from structural features of the respective zinc-binding pharmacophores—NCC-149 employs a benzohydroxamic acid linked via a 1,2,3-triazole spacer, whereas PCI-34051 utilizes an indole-based hydroxamic acid scaffold with distinct active-site interactions [2].
| Evidence Dimension | Enzymatic inhibitory potency against HDAC8 |
|---|---|
| Target Compound Data | IC50 = 70 nM (NCC-149) |
| Comparator Or Baseline | PCI-34051: IC50 = 10 nM |
| Quantified Difference | PCI-34051 is 7-fold more potent than NCC-149 (10 nM vs. 70 nM) |
| Conditions | Recombinant HDAC8 enzyme; fluorogenic substrate assay; cell-free biochemical system |
Why This Matters
Procurement decisions require matching compound potency to intended experimental concentration windows, as the 7-fold difference directly impacts achievable target occupancy at any given dose.
- [1] Probes & Drugs Portal. PCI-34051 (PD003631): potent and selective HDAC8 inhibitor with IC50 of 10 nM. Includes comparative data for HDAC8 inhibitory activity. View Source
- [2] Suzuki T, Muto N, Bando M, Itoh Y, Masaki A, Ri M, Ota Y, Nakagawa H, Iida S, Shirahige K, Miyata N. Design, synthesis, and biological activity of NCC149 derivatives as histone deacetylase 8-selective inhibitors. ChemMedChem. 2014 Mar;9(3):657-64. PMID: 24403121. View Source
